molecular formula C9H19NO2 B073249 9-Aminononanoic acid CAS No. 1120-12-3

9-Aminononanoic acid

Cat. No. B073249
CAS RN: 1120-12-3
M. Wt: 173.25 g/mol
InChI Key: VWPQCOZMXULHDM-UHFFFAOYSA-N
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Description

9-Aminononanoic acid is a significant compound utilized in the synthesis of polymers, such as nylon-9, which is derived from renewable resources like soybean oil. This compound is prepared through a multi-step process involving alcoholysis, reductive ozonolysis, reductive alkylation of ammonia, and direct hydrolysis, with yields exceeding 90% for the crude amino acid. The high molecular weight nylon-9 produced from 9-aminononanoic acid exhibits comparable strength to commercial nylons, highlighting its potential as an alternative to traditional petrochemical-derived materials (Miller et al., 1971).

Synthesis Analysis

9-Aminononanoic acid can be synthesized from soybean oil through a four-step process, including alcoholysis, reductive ozonolysis, reductive alkylation, and hydrolysis. This method provides a sustainable pathway for producing nylon-9, a high molecular weight polymer, from a renewable resource. The process demonstrates the feasibility of bio-based production of important industrial chemicals, offering a greener alternative to petrochemical routes (Miller et al., 1971).

Molecular Structure Analysis

The molecular structure of 9-aminononanoic acid and related compounds has been characterized by various spectroscopic techniques, including NMR and FTIR. These analyses confirm the structure of 9-hydroxynonanoic acid and its derivatives, providing a foundation for understanding their chemical behavior and reactivity in further synthetic applications, such as the synthesis of biodegradable polylactones (Liu et al., 2008).

Chemical Reactions and Properties

9-Aminononanoic acid undergoes polymerization to form nylon-9, a process that can be enhanced by optimizing the molecular weight and strength of the resulting polymer. This demonstrates the compound's utility in creating materials with properties comparable to those of traditional nylons, thus providing an eco-friendly alternative for the textile and plastics industries (Miller et al., 1971).

Physical Properties Analysis

The physical properties of polymers derived from 9-aminononanoic acid, such as aliphatic poly(nonanolactones), have been characterized using techniques like modulated differential scanning calorimetry (MDSC) and thermogravimetric analysis (TGA). These studies provide insights into the thermal stability and melting behavior of these bio-based polymers, which are crucial for determining their suitability in various applications (Liu et al., 2008).

Chemical Properties Analysis

9-Aminononanoic acid's chemical properties, especially its reactivity in forming high-strength polymers like nylon-9, underscore its potential as a versatile monomer in the synthesis of bio-based materials. Its ability to undergo polymerization under atmospheric pressure to yield materials with commercial-grade strength highlights the practical applications of this compound in sustainable material production (Miller et al., 1971).

Scientific Research Applications

Application in Polymer Science

  • Specific Scientific Field: Polymer Science
  • Summary of the Application: 9-Aminononanoic acid is a valuable monomer for the preparation of polyamides with specific properties . Polyamides, such as Nylon-6,9 and Nylon-9, are types of polymers that are used in a variety of applications, including textiles, automotive applications, carpets and sportswear due to their high durability and strength.
  • Methods of Application or Experimental Procedures: The synthesis of 9-Aminononanoic acid for use in polyamides involves several steps . Starting from relatively inexpensive raw materials, such as cyclohexanone and activated C-3 olefins, the method provides polymer-grade ω-functionalized nonanoic acids . An improved protocol for cyanoethylation or carbalkoxyethylation of cyclohexanone in the presence of a catalytic amount of primary or secondary amines gave 3-(2-oxo-cyclohexane) propanecarboxylic acid derivatives in high yield . Cyclohexaneperoxycarboxylic acid (CHPCA) is introduced as a highly efficient reagent in Baeyer-Villiger rearrangement .
  • Results or Outcomes: The method described above provides a new, convergent synthesis and process for the preparation of 9-Aminononanoic acid . The resulting 9-Aminononanoic acid can be used to prepare polyamides with specific properties .

Application in Herbicide Production

  • Specific Scientific Field: Agriculture and Horticulture
  • Summary of the Application: 9-Aminononanoic acid, also known as pelargonic acid or nonanoic acid, is used in the production of herbicides . The ammonium salt of pelargonic acid, known as ammonium pelargonate, is a herbicide .
  • Methods of Application or Experimental Procedures: Pelargonic acid is produced industrially by ozonolysis of oleic acid . Alternatively, it can be produced in a two-step process beginning with coupled dimerization and hydroesterification of 1,3-butadiene . This step produces a doubly unsaturated C9-ester, which can be hydrogenated to give esters of pelargonic acid .
  • Results or Outcomes: The resulting pelargonic acid can be used to prepare ammonium pelargonate, a herbicide . This herbicide is used in agriculture and horticulture to control weeds .

Application in Flavorings and Fragrances

  • Specific Scientific Field: Food Science and Perfumery
  • Summary of the Application: Synthetic esters of 9-Aminononanoic acid, such as methyl pelargonate, are used as flavorings . These esters can impart a variety of flavors and aromas to food products, making them more appealing to consumers . In addition, these esters can also be used in the production of fragrances .
  • Methods of Application or Experimental Procedures: The production of these esters typically involves the reaction of 9-Aminononanoic acid with an alcohol, such as methanol, in the presence of an acid catalyst . The resulting ester can then be purified and used in food products or perfumes .
  • Results or Outcomes: The resulting esters of 9-Aminononanoic acid can be used to enhance the flavor and aroma of a variety of food products, as well as in the production of fragrances .

properties

IUPAC Name

9-aminononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-8,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPQCOZMXULHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25748-72-5
Record name Nonanoic acid, 9-amino-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25748-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80149805
Record name 9-Aminononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Aminononanoic acid

CAS RN

1120-12-3
Record name 9-Aminononanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1120-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminopelargonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Aminononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Aminononanoic acid
Source European Chemicals Agency (ECHA)
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Record name AMINOPELARGONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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